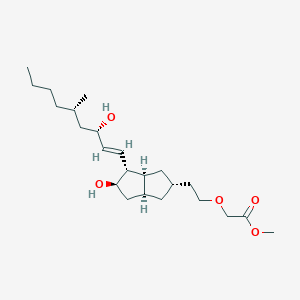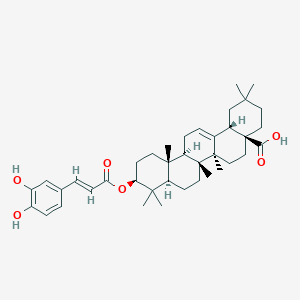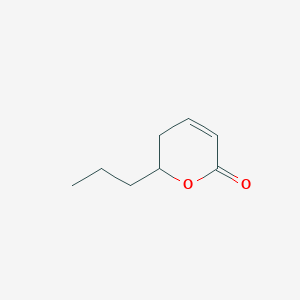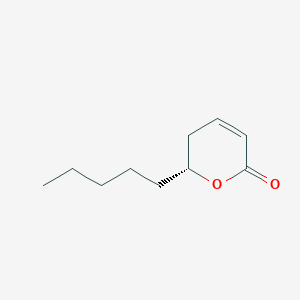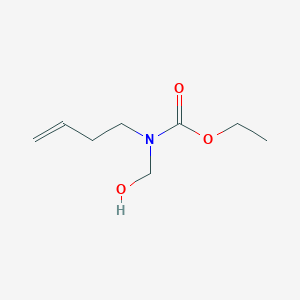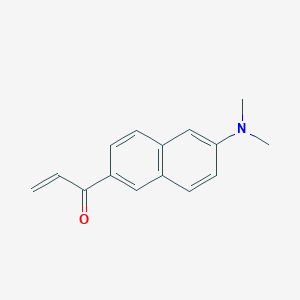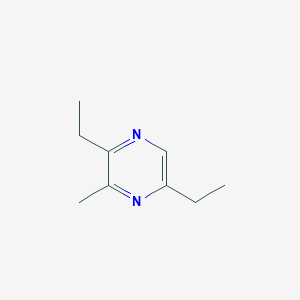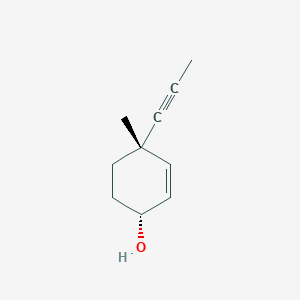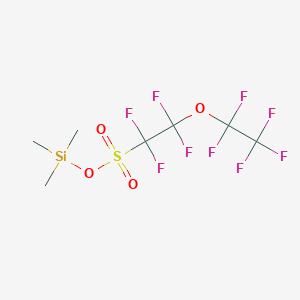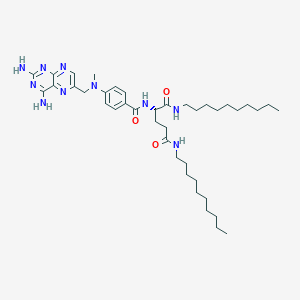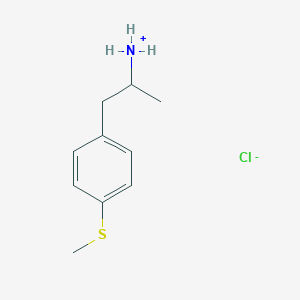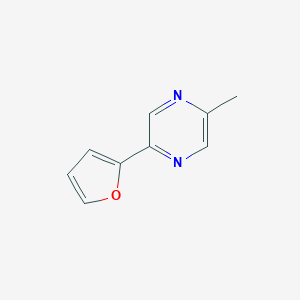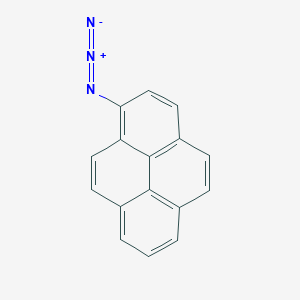
1-Azidopyrene
Overview
Description
1-Azidopyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C16H9N3 and an average mass of 243.263 Da. This compound is known for its hydrophobic nature and photolabile properties, making it a valuable tool in various scientific research applications.
Preparation Methods
1-Azidopyrene can be synthesized through the azidation of pyrene. The typical synthetic route involves the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of pyrene to this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
1-Azidopyrene undergoes various chemical reactions, including:
Photodecomposition: When exposed to light, this compound decomposes to form 1-nitrenopyrene.
Oxidation: In the presence of oxygen, 1-nitrenopyrene can further react to form 1-nitropyrene.
Substitution: The azide group in this compound can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.
Common reagents used in these reactions include sodium azide for azidation and oxygen for oxidation reactions. The major products formed from these reactions include 1-nitrenopyrene, 1-nitropyrene, and other substituted pyrene derivatives.
Scientific Research Applications
1-Azidopyrene has several scientific research applications:
Photoaffinity Labeling and Protein Purification: It is used as a photoaffinity labeling agent to identify and isolate binding proteins, particularly in the study of polycyclic aromatic hydrocarbon carcinogens like benzo[a]pyrene.
Photochemical Decomposition Studies: Researchers study the photochemical properties of this compound to understand its decomposition products and their stability.
Antimutagenic Research: It is used in pharmacognosy to explore the antimutagenic potential of natural substances against nitro-polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 1-azidopyrene involves its photolabile properties. Upon exposure to light, it decomposes to form reactive intermediates like 1-nitrenopyrene. These intermediates can interact with various molecular targets, leading to the formation of stable products such as 1-nitropyrene. The pathways involved in these reactions include photodecomposition and subsequent oxidation processes.
Comparison with Similar Compounds
1-Azidopyrene is unique due to its specific photolabile properties and its ability to form reactive intermediates upon light exposure. Similar compounds include other azidopyrene derivatives and polycyclic aromatic hydrocarbons with azide functional groups. These compounds may share similar photochemical properties but differ in their specific reactivity and applications.
Similar Compounds
- 1-Nitrenopyrene
- 1-Nitropyrene
- Other azidopyrene derivatives
This compound stands out due to its specific use in photoaffinity labeling and its unique photochemical decomposition behavior.
Properties
IUPAC Name |
1-azidopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGOGRNWBJJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189737 | |
| Record name | Azidopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36171-39-8 | |
| Record name | Azidopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


